1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride
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Description
Synthesis Analysis
The synthesis of 1-Amino-2-(1-methylcyclohexyl)propan-2-ol hydrochloride and related compounds involves heterocyclic substitutions and the formation of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, where either the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety. Some synthesized compounds have shown more potency than propranolol in intravenous administration to anesthetized rats, with several proving to be cardioselective in further tests on anesthetized cats (Large & Smith, 1982).
Molecular Structure Analysis
The molecular structure of derivatives of 1-Amino-2-(1-methylcyclohexyl)propan-2-ol hydrochloride, particularly the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, has been characterized by X-ray diffraction analysis. These studies provide insights into the conformations of the amine fragments and the hydrogen bonding patterns that dominate their crystal packing (Nitek et al., 2020).
Chemical Reactions and Properties
1-Amino-2-(1-methylcyclohexyl)propan-2-ol hydrochloride can undergo various chemical reactions, including amination of methylcyclohexane to form 1-amino-1-methylcyclohexane with trichloramine and aluminum chloride, highlighting its reactivity and potential for synthesis of related compounds (Kovavic & Chaudhary, 1967).
Scientific Research Applications
Enantioselective Catalysis
The compound plays a role in enantioselective catalysis. Research by Lagriffoul et al. (1992) discusses the enantioselective hydration of α-aminonitriles, where the presence of similar compounds results in significant enantioselectivity in an alkaline hydroalcoholic medium. This highlights its potential in stereoselective synthesis processes (Lagriffoul et al., 1992).
Conformational Analysis in Different Environments
Research by Nitek et al. (2020) provides insight into the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which can be structurally similar. This research, involving X-ray diffraction analysis, is crucial for understanding the structural behavior of such compounds (Nitek et al., 2020).
Role in Cardioselective Beta-Blockers
Research by Large and Smith (1982) discusses the synthesis of compounds structurally related to 1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride, focusing on their potential as cardioselective beta-blockers. This indicates its relevance in the development of cardiovascular drugs (Large & Smith, 1982).
Chemical Synthesis and Transformation
A study by Kovavic and Chaudhary (1967) on the transformation of methylcyclohexane to 1-amino-1-methylcyclohexane indicates the compound's relevance in chemical synthesis processes. This research may provide insights into its use in industrial and laboratory settings (Kovavic & Chaudhary, 1967).
properties
IUPAC Name |
1-amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(10(2,12)8-11)6-4-3-5-7-9;/h12H,3-8,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABCEKKONXTEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C)(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(1-methylcyclohexyl)propan-2-ol;hydrochloride |
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